REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[C:13]([C:18]1[C:23]([Cl:24])=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:25])[CH:12]=[CH:11]2)[C:3]([O:5][CH3:6])=[O:4].C(N(CC)CC)C.[Cl:33][C:34]1[CH:42]=[CH:41][CH:40]=[C:39]([Cl:43])[C:35]=1[C:36](Cl)=[O:37]>C(Cl)Cl>[Cl:33][C:34]1[CH:42]=[CH:41][CH:40]=[C:39]([Cl:43])[C:35]=1[C:36]([NH:1][CH:2]([CH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[C:13]([C:18]1[C:23]([Cl:24])=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:25])[CH:12]=[CH:11]2)[C:3]([O:5][CH3:6])=[O:4])=[O:37]
|
Name
|
|
Quantity
|
23.38 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OC)CC=1C=C2C=CC(=NC2=CC1)C1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.22 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)NC(C(=O)OC)CC=2C=C3C=CC(=NC3=CC2)C2=C(C=CC=C2Cl)Cl)C(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |